molecular formula C14H16Cl2N2O2 B2579392 N-cyclohexyl-N'-(3,4-dichlorophenyl)oxamide CAS No. 329078-61-7

N-cyclohexyl-N'-(3,4-dichlorophenyl)oxamide

Cat. No. B2579392
CAS RN: 329078-61-7
M. Wt: 315.19
InChI Key: UGPVCEQKCSVSKY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(3,4-dichlorophenyl)oxamide (CDCPO) is a chemical compound that has been studied for its potential as a therapeutic agent in various scientific research applications. This compound is synthesized through a multi-step process, and its mechanism of action involves the inhibition of a specific enzyme in the human body. In

Scientific Research Applications

  • Molecular Structure and Conformation :

    • The study of various compounds related to N-cyclohexyl-N'-(3,4-dichlorophenyl)oxamide indicates interesting molecular structures. For example, in some derivatives, the cyclohexene rings adopt sofa conformations, and there is notable disorder in the carbomethoxy groups due to rotation around single bonds (Kubicki, Bassyouni, & Codding, 2000). Another study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives found that the cyclohexane ring in these compounds often adopts a chair conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
  • Synthesis and Characterization :

    • Research on the synthesis and receptor binding of enantiomeric N-substituted derivatives revealed their high affinity for sigma receptors, indicating potential applications in receptor studies (Radesca, Bowen, Di Paolo, & de Costa, 1991).
    • The synthesis of polyamides based on derivatives of this compound, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, has shown promise in creating materials with high thermal stability and good solubility in polar organic solvents, which could be useful in various industrial applications (Yang, Hsiao, & Yang, 1999).
  • Chemical Properties and Reactions :

    • Studies on the photocatalyzed oxidation of cyclohexene with derivatives of this compound have demonstrated their potential as catalysts in organic reactions, influencing the yield and selectivity of the products (Molinari, Amadelli, Carassiti, & Maldotti, 2000).
    • Investigations into the nitration of this compound derivatives have provided insights into their reactivity under specific chemical conditions, leading to the formation of various nitro derivatives (Vries, 2010).
  • Crystallographic Studies :

    • Crystallographic analysis of related compounds like N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide has provided detailed information on molecular conformation, intramolecular hydrogen bonds, and crystal packing, which is crucial for understanding the physical and chemical properties of these compounds (Ozer, Solmaz, & Arslan, 2021).

properties

IUPAC Name

N-cyclohexyl-N'-(3,4-dichlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-11-7-6-10(8-12(11)16)18-14(20)13(19)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPVCEQKCSVSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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